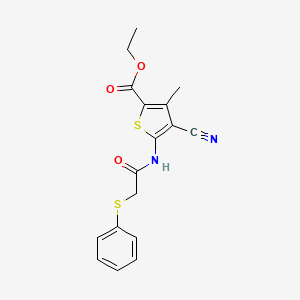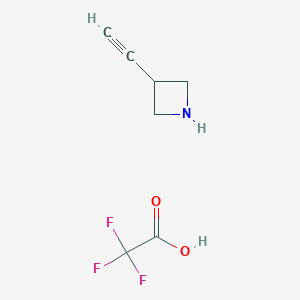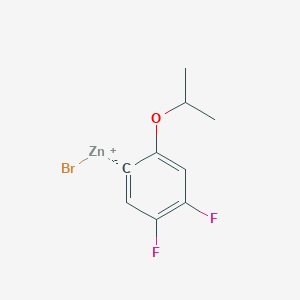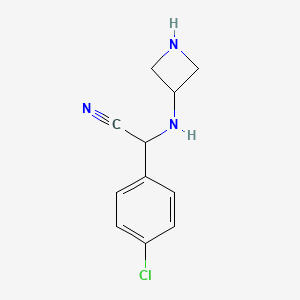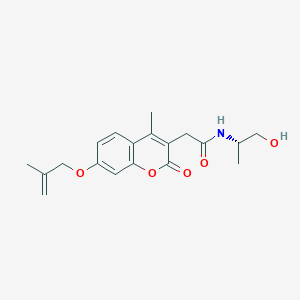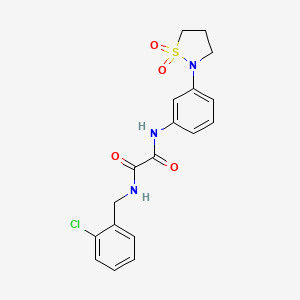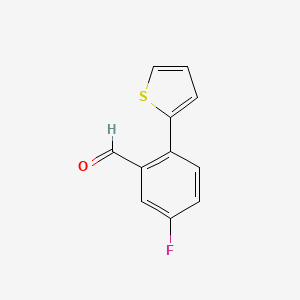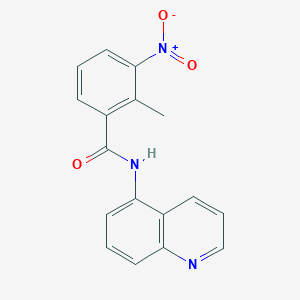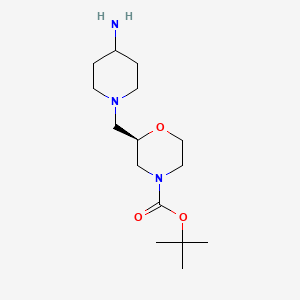
(R)-tert-Butyl 2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with a tert-butyl ester group and a 4-aminopiperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl alcohol and an acid catalyst.
Attachment of the 4-Aminopiperidine Moiety: The 4-aminopiperidine moiety is attached through nucleophilic substitution reactions, often using a suitable leaving group on the morpholine ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions are common, especially at the morpholine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include oxidized derivatives of the piperidine ring.
Reduction: Products include alcohol derivatives of the ester group.
Substitution: Products include substituted morpholine and piperidine derivatives.
Applications De Recherche Scientifique
tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate: shares similarities with other morpholine derivatives and piperidine-containing compounds.
tert-Butyl 4-aminopiperidine-1-carboxylate: Similar in structure but lacks the morpholine ring.
Morpholine-4-carboxylic acid tert-butyl ester: Similar in structure but lacks the piperidine moiety.
Uniqueness
The uniqueness of tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate lies in its combined structural features, which confer specific reactivity and potential biological activity not found in simpler analogs.
Propriétés
Formule moléculaire |
C15H29N3O3 |
|---|---|
Poids moléculaire |
299.41 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-[(4-aminopiperidin-1-yl)methyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C15H29N3O3/c1-15(2,3)21-14(19)18-8-9-20-13(11-18)10-17-6-4-12(16)5-7-17/h12-13H,4-11,16H2,1-3H3/t13-/m1/s1 |
Clé InChI |
QDMUOFPQRURBIQ-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CN2CCC(CC2)N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOC(C1)CN2CCC(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


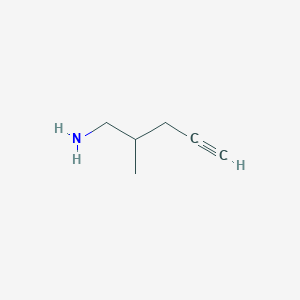
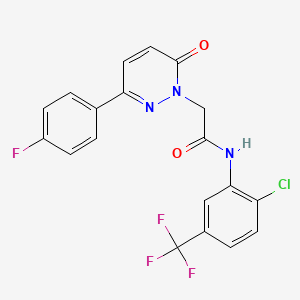
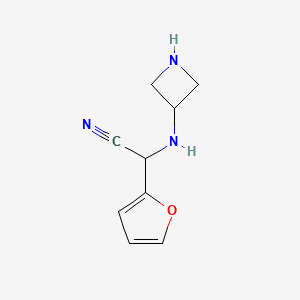
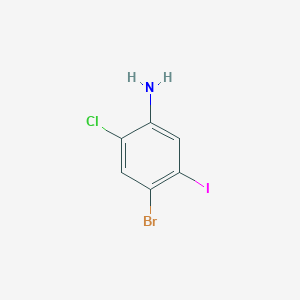
![7-Azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14883233.png)
